molecular formula C10H5BrF3N B1373266 8-Bromo-5-(trifluoromethyl)quinoline CAS No. 917251-92-4

8-Bromo-5-(trifluoromethyl)quinoline

Cat. No.: B1373266
CAS No.: 917251-92-4
M. Wt: 276.05 g/mol
InChI Key: SLRQZPDPELUOEM-UHFFFAOYSA-N
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Description

8-Bromo-5-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N. It belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. The presence of bromine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications .

Scientific Research Applications

8-Bromo-5-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Safety and Hazards

This compound is classified as dangerous, with hazard statements H301-H319 . Precautionary measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-(trifluoromethyl)quinoline typically involves the bromination of 5-(trifluoromethyl)quinoline. One common method includes the reaction of 5-(trifluoromethyl)quinoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 8-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-Bromo-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its ability to interact with biological macromolecules, potentially inhibiting or modulating their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 8-Bromo-5-(trifluoromethyl)quinoline is unique due to the specific positioning of the bromine and trifluoromethyl groups, which imparts distinct chemical reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

8-bromo-5-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRQZPDPELUOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674760
Record name 8-Bromo-5-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917251-92-4
Record name 8-Bromo-5-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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